molecular formula C15H16FNO2 B8789829 Ethyl 1-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate

Ethyl 1-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B8789829
M. Wt: 261.29 g/mol
InChI Key: KDNHIQBUNSZPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C15H16FNO2 and its molecular weight is 261.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

IUPAC Name

ethyl 1-[(4-fluorophenyl)methyl]-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C15H16FNO2/c1-3-19-15(18)14-8-9-17(11(14)2)10-12-4-6-13(16)7-5-12/h4-9H,3,10H2,1-2H3

InChI Key

KDNHIQBUNSZPHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=C1)CC2=CC=C(C=C2)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-methyl-1H-pyrrole-3-carboxylate (106.26 g, 0.694 mol) (prepared by the method of: Wee, A. G. H.; Shu, A. Y. L.; Djerassi, C. J. Org. Chem. 1984, 49, 3327-3336) in anhydrous DMF (1.0 L), under nitrogen, was added sodium hydride (60% in oil, 30.5 g, 0.763 mol, 1.1eq.) in 5 portions over 1 hour. When gas evolution ceased, 4-fluorobenzyl bromide (131.13 g, 0.694 mol) in anhydrous DMF (0.2 L) was added via pressure equalized addition funnel over 45 minutes. The mixture was allowed to stir at room temperature for 16 hours after the addition was complete, then was poured into water (1.4 L) in a 4 L separatory funnel. The mixture was extracted with diethyl ether (5×1.0 L) and the combined organic phases were washed with brine (3.0 L) and dried (Na2SO4). Filtration, rinsing of the filter cake with diethyl ether (0.5 L) and concentration in vacuo (approx. 20 Torr) gave the crude product and DMF. Residual DMF was removed on a cold finger trap rotary evaporator at full pump vacuum in a 40° C. water bath to give the crude benzylate pyrrole as an orange oil. The crude product was purified by chromatography on a column of silica gel (125 mm OD, 1 kg 230-400 mesh, packed with hexanes-EtOAc 95:5) eluted with hexanes:EtOAc (95:5, 2.0 L) and hexanes:EtOAc (90:10, 8.0 L) while collecting 500 mL fractions, using the flash technique. Fractions 4-18 were combined to afford ethyl 1-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate (172.3 g, 95%) as a clear, pale yellow, viscous liquid. TLC (Merck, hexanes:EtOAc 85:15, UV-+, cerium molybdate-+): Rf=0.26; LCMS (Eclipse XDB-C8, 0.8mL/min, gradient 80:20 to 5:95 H2O (+0.1% HOAc):CH3CN—5 minutes, APCl, +mode): RT-3.711 min, m/e=262.1 (base), 263.2 (30); 1H-NMR (300 MHz, CDCl3): δ=1.33 (t, J=7.06 Hz, 3H), 2.43 (s, 3H), 4.26 (q, J=7.06 Hz, 2H), 5.00 (s, 2H), 6.52 (d, J=3.20 Hz, 1H), 6.58 (d, J=3.20 Hz, 1 H), 6.92-7.04 (m, 4H).
Quantity
106.26 g
Type
reactant
Reaction Step One
Quantity
131.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 L
Type
solvent
Reaction Step Two
Name
Quantity
1.4 L
Type
reactant
Reaction Step Three
Quantity
30.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four

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